Methyl 5-hydroxy-6-methoxypicolinate

Vue d'ensemble

Description

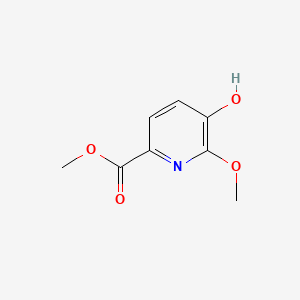

Methyl 5-hydroxy-6-methoxypicolinate is a chemical compound belonging to the class of picolinates. It is a derivative of picolinic acid and is known for its biological activity and potential therapeutic effects. The compound has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It is characterized by the presence of a hydroxyl group at the 5-position and a methoxy group at the 6-position on the picolinic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-methoxypicolinate typically involves the esterification of 5-hydroxy-6-methoxypicolinic acid. One common method includes the reaction of 5-hydroxy-6-methoxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Oxidation Reaction

Methyl 5-hydroxy-6-methoxypicolinate undergoes oxidation to form 5-oxo-3-methoxypicolinic acid . This reaction involves the conversion of the hydroxy group at the 5-position to a keto group, retaining the methoxy substituent at the 6-position.

Reaction Details :

-

Reagents : Oxidizing agents (e.g., KMnO₄ or CrO₃) in acidic or basic conditions.

-

Conditions : Elevated temperatures (60–80 °C) under controlled pH.

-

Product : 5-oxo-3-methoxypicolinic acid.

Mechanism :

The oxidation proceeds via a two-electron transfer, targeting the hydroxy group. The resulting carbonyl group enhances the compound’s reactivity for subsequent transformations .

Esterification (Fischer Esterification)

The compound can be synthesized from its precursor, 5-hydroxy-6-methoxypicolinic acid, via Fischer esterification. This reaction forms the methyl ester by reacting the carboxylic acid with methanol in the presence of an acid catalyst .

Reaction Details :

-

Reagents : Methanol, H₂SO₄ (catalyst).

-

Conditions : Reflux at 65–70 °C for 4–6 hours.

-

Product : this compound.

Mechanism :

The carboxylic acid reacts with methanol through nucleophilic substitution, facilitated by the acid catalyst. This method is scalable and commonly used in industrial settings .

Acid-Catalyzed Cyclization

This compound can participate in cyclization reactions under acidic conditions, forming pyrone or pyridine derivatives. For example, treatment with methanesulfonic acid (MsOH) facilitates intramolecular esterification .

Reaction Details :

-

Reagents : MsOH, refluxing ethanol.

-

Conditions : 80–90 °C for 2–3 hours.

-

Product : Pyrone or lactone derivatives.

Mechanism :

The hydroxy group at the 5-position reacts with the ester carbonyl, forming a six-membered lactone ring. This reaction is critical for generating cyclic frameworks with potential biological activity .

Reaction Conditions and Stability

| Reaction Type | Key Conditions | Stability |

|---|---|---|

| Oxidation | 60–80 °C, acidic pH | Unstable under extreme pH |

| Fischer Esterification | Reflux (65–70 °C) | Stable at room temperature |

| Cinnamic Coupling | 23 °C, dichloromethane | Soluble in organic solvents |

| Cyclization | 80–90 °C, MsOH catalyst | Reacts under basic conditions |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cardiovascular Disease (CVD) Treatment:

Recent studies have highlighted the potential of methyl 5-hydroxy-6-methoxypicolinate in treating cardiovascular diseases. Research indicates that derivatives of this compound can target multiple proteins involved in CVD, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α. The synthesis of related compounds has shown promising results in terms of bioavailability and interaction with biological targets, suggesting a viable pathway for drug development aimed at cardiovascular health .

Neuroprotective Properties:

The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These characteristics make it a candidate for neuroprotective agents. Studies have demonstrated that this compound is not significantly metabolized by liver enzymes, thus maintaining its bioavailability and potential efficacy in neurological applications .

Agricultural Applications

Herbicidal Composition:

this compound has been investigated for its herbicidal properties. Research suggests that derivatives of this compound can effectively inhibit weed growth without adversely affecting crop yield. The synthesis of herbicidal compositions containing this compound has shown promising results in controlling various weed species .

Biochemical Research

Enzyme Inhibition Studies:

The compound has been used in biochemical studies to explore its role as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, making it a valuable tool in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cardiovascular Disease Treatment | Targets MAPK, PCSK9; high bioavailability |

| Neuroprotection | Potential treatment for neurological disorders | BBB permeability; low liver metabolism |

| Agriculture | Herbicidal agent | Effective against weeds; minimal crop impact |

| Biochemical Research | Enzyme inhibition | Valuable for studying enzyme mechanisms |

Case Studies

Case Study 1: Cardiovascular Applications

A study published in Scientific Reports detailed the synthesis and characterization of methyl 5-((cinnamoyloxy)methyl)picolinate as a derivative targeting cardiovascular diseases. The research demonstrated its ability to interact with key proteins involved in CVD and highlighted its potential as a sustainable drug candidate due to its phytochemical origins .

Case Study 2: Herbicidal Efficacy

In agricultural research, a series of experiments evaluated the effectiveness of this compound derivatives on various weed species. Results indicated significant herbicidal activity with minimal phytotoxicity to crops, suggesting its utility as an environmentally friendly herbicide .

Mécanisme D'action

The mechanism of action of Methyl 5-hydroxy-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Methyl 5-hydroxy-6-methoxypicolinate can be compared with other similar compounds such as:

Methyl 6-methoxypicolinate: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.

Methyl 5-hydroxy-2-methoxypicolinate: Has the methoxy group at the 2-position instead of the 6-position, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Methyl 5-hydroxy-6-methoxypicolinate (MHMP) is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of picolinic acid. Its chemical structure can be represented as follows:

- Molecular Formula: C_9H_11NO_4

- Molecular Weight: 197.19 g/mol

- IUPAC Name: Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate

MHMP exhibits various biological activities attributed to its structural features. The hydroxyl and methoxy groups on the pyridine ring contribute to its reactivity and interaction with biological targets. Key mechanisms include:

- Antioxidant Activity: MHMP has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Anti-inflammatory Effects: Studies indicate that MHMP can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties: Research suggests that MHMP may exert neuroprotective effects, possibly by enhancing dopamine receptor activity, which is significant in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Neuroprotective | Enhances dopamine receptor activity | |

| Herbicidal | Inhibits plant growth |

Case Studies and Research Findings

-

Antioxidant Studies:

A study demonstrated that MHMP significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage. -

Neuroprotective Effects:

In animal models, MHMP showed promise in enhancing cognitive function and protecting neurons from degeneration. The compound's ability to interact with dopamine receptors was highlighted as a mechanism for its neuroprotective effects. -

Herbicidal Activity:

Research has indicated that MHMP possesses herbicidal properties, making it a candidate for agricultural applications. Its efficacy against certain plant species was documented, suggesting further exploration into its use as a natural herbicide.

Propriétés

IUPAC Name |

methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCYYENRSMPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719124 | |

| Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-78-2 | |

| Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.